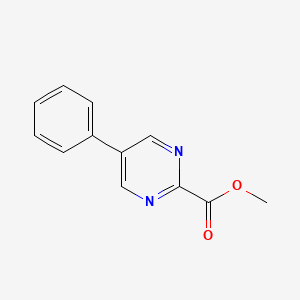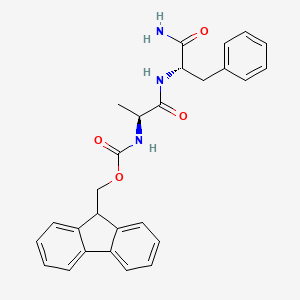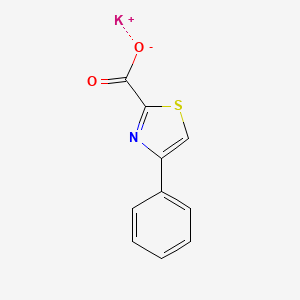![molecular formula C7H5N3O B13127856 Pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13127856.png)
Pyrazolo[1,5-a]pyrazine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrazine-3-carbaldehyde: is a heterocyclic compound that features a fused ring system consisting of a pyrazole and a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with aldehydes in the presence of catalysts. For instance, the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by cyclization, can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Pyrazolo[1,5-a]pyrazine-3-carboxylic acid.
Reduction: Pyrazolo[1,5-a]pyrazine-3-methanol.
Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antitumor agent and in the development of kinase inhibitors .
Industry: In the industrial sector, Pyrazolo[1,5-a]pyrazine-3-carbaldehyde is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Mécanisme D'action
The mechanism of action of Pyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[3,4-b]pyridine: Contains a pyridine ring fused to the pyrazole ring.
Pyrazolo[1,5-a]pyrazine-4(5H)-one: A derivative with a ketone group at the 4-position.
Uniqueness: Pyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to its specific arrangement of nitrogen atoms and the presence of an aldehyde group, which imparts distinct reactivity and potential for functionalization compared to its analogs. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Propriétés
Formule moléculaire |
C7H5N3O |
|---|---|
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-5-6-3-9-10-2-1-8-4-7(6)10/h1-5H |
Clé InChI |
KBWJSELOUCEODA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C(C=N2)C=O)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)


![6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13127784.png)










